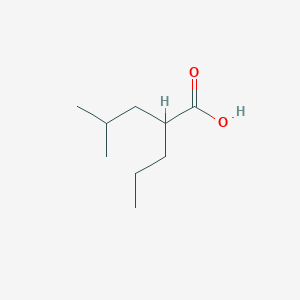

4-Methyl-2-propylpentanoic acid

Description

4-Methyl-2-propylpentanoic acid is a branched-chain carboxylic acid with the IUPAC name derived from its structure: a five-carbon pentanoic acid backbone substituted with a methyl group at carbon 4 and a propyl group at carbon 2. Its systematic nomenclature follows priority rules for substituents, where the longest carbon chain is prioritized, and substituents are numbered to minimize locants . This compound is structurally characterized by its alkyl substituents, which influence its physicochemical properties, such as solubility, acidity, and reactivity.

Properties

IUPAC Name |

4-methyl-2-propylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-5-8(9(10)11)6-7(2)3/h7-8H,4-6H2,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNQKJPFHUKKSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178269-53-9 | |

| Record name | 4-methyl-2-propylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2-propylpentanoic acid can be synthesized through several methods. One common approach involves the esterification of branched fatty acids. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of 4-Methyl-2-propylpentanoic acid often involves the use of advanced chemical reactors and purification systems to ensure high purity and yield. The process may include steps such as distillation, crystallization, and chromatography to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-propylpentanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: The carboxylic acid group can be substituted with other functional groups through reactions such as esterification and amidation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions.

Major Products:

Oxidation: Ketones and aldehydes.

Reduction: Alcohols.

Substitution: Esters and amides.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

4-Methyl-2-propylpentanoic acid is utilized as a building block in organic synthesis. Its structure allows for the preparation of complex molecules, making it valuable in the development of pharmaceuticals and other organic compounds. The compound's reactivity can be exploited to create derivatives that may have enhanced properties or functionalities.

2. Polymer Chemistry:

This compound is also explored for its potential in polymer chemistry. It can serve as a monomer or co-monomer in the production of polymers, contributing to materials with specific mechanical and thermal properties. The incorporation of 4-methyl-2-propylpentanoic acid into polymer formulations may enhance their performance in various applications.

Biological Applications

1. Neuroprotective Effects:

Research indicates that 4-methyl-2-propylpentanoic acid may exhibit neuroprotective properties. Studies have investigated its role in the synthesis of valproate analogs, which are known for their therapeutic effects in treating neurological disorders such as epilepsy and bipolar disorder . The compound's ability to influence neuronal health makes it a candidate for further exploration in neuropharmacology.

2. Histone Deacetylase Inhibition:

The compound has been studied for its potential as a histone deacetylase inhibitor, similar to valproic acid. This inhibition can lead to changes in gene expression and has implications for cancer treatment and other diseases linked to epigenetic modifications .

Medical Applications

1. Therapeutic Properties:

4-Methyl-2-propylpentanoic acid is being investigated for its therapeutic properties in various medical contexts. Its analogs are being explored for potential use in treating conditions like glioblastoma multiforme, where they may improve patient outcomes by modifying DNA methylation patterns and enhancing the efficacy of existing treatments like temozolomide .

2. Drug Development:

The compound serves as a scaffold for developing new medications aimed at treating various diseases, particularly those related to metabolic and neurological disorders. Its structural characteristics can be modified to create derivatives with improved pharmacological profiles.

Industrial Applications

1. Refrigeration Fluids:

In industrial settings, 4-methyl-2-propylpentanoic acid is utilized in the production of refrigeration fluids and oils. Its chemical stability and performance characteristics make it suitable for use in cooling systems, contributing to efficient energy use and reduced environmental impact .

2. Agrochemicals:

The compound is also being explored in agricultural chemistry as a potential component of agrochemicals. Its properties may allow it to function as a growth regulator or pest control agent, providing an alternative to traditional chemical approaches that often have broader ecological impacts .

Case Study 1: Neuroprotective Research

A study examined the neuroprotective effects of 4-methyl-2-propylpentanoic acid analogs on neuronal cell lines subjected to oxidative stress. The results indicated that certain derivatives significantly reduced cell death and promoted cell survival mechanisms, suggesting potential therapeutic avenues for neurodegenerative diseases.

Case Study 2: Cancer Treatment

Research focused on the use of 4-methyl-2-propylpentanoic acid as part of a combination therapy for glioblastoma multiforme showed promising results in preclinical models. The compound was administered alongside traditional chemotherapeutics, leading to enhanced tumor suppression and improved survival rates among treated subjects.

Mechanism of Action

The mechanism of action of 4-Methyl-2-propylpentanoic acid involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in fatty acid metabolism and may influence the expression of genes related to neuroprotection. The compound’s effects are mediated through its ability to interact with cellular membranes and alter their properties .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., oxo in 4-methyl-2-oxopentanoic acid) enhance acidity compared to alkyl-substituted analogs like 4-methyl-2-propylpentanoic acid .

- Heterocyclic substituents (e.g., pyrimidine in ) introduce aromaticity and polarity, favoring applications in drug design .

- Amino and hydroxy groups (e.g., ) increase hydrophilicity and enable participation in biochemical pathways, unlike the hydrophobic alkyl chains in the target compound .

Physical and Chemical Properties

Acidity and Solubility

- 4-Methyl-2-propylpentanoic acid: The branched alkyl chain reduces water solubility but enhances lipid solubility. The pKa is expected to be ~4.8–5.0 (typical for carboxylic acids), slightly higher than oxo-substituted analogs due to electron-donating alkyl groups .

- 4-Methyl-2-oxopentanoic acid: The oxo group withdraws electron density, lowering the pKa (~3.5–4.0) and increasing solubility in polar solvents .

- 4-Hydroxypentanoic acid: The hydroxyl group further increases polarity, making it water-soluble (pKa ~4.5) and suitable for biodegradable polymers .

Thermal Stability and Reactivity

- Alkyl-substituted acids (e.g., 4-methyl-2-propylpentanoic acid) exhibit lower melting points due to reduced crystallinity from branching .

- Aromatic analogs (e.g., 4-(4-methylphenyl)butanoic acid) have higher melting points and stability due to planar aromatic rings .

- Amino acids (e.g., ) undergo zwitterionic formation, enabling unique reactivity in peptide synthesis .

Biological Activity

4-Methyl-2-propylpentanoic acid, also known as valproic acid (VPA) in its broader context, is a branched-chain fatty acid that has garnered attention due to its biological activity, particularly in the context of neurological disorders and hepatotoxicity. This article explores the compound's biological activity, focusing on its pharmacokinetics, mechanisms of action, and associated toxicological effects.

Chemical Structure and Properties

4-Methyl-2-propylpentanoic acid has the molecular formula C10H20O2. Its structure features a branched carbon chain, which influences its metabolic pathways and biological interactions.

-

Anticonvulsant Properties :

- VPA is primarily recognized for its anticonvulsant effects, commonly used in the treatment of epilepsy and bipolar disorder. It acts by increasing the availability of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability .

- The compound also modulates various ion channels and neurotransmitter systems, contributing to its efficacy in seizure control.

-

Metabolism and Toxicity :

- The metabolism of VPA involves β-oxidation and the formation of reactive intermediates such as 2-propyl-2,4-pentadienoic acid (2,4-dien-VPA), which can deplete mitochondrial glutathione (GSH) leading to oxidative stress .

- Studies indicate that unsaturated metabolites of VPA are potent inducers of microvesicular steatosis in animal models, highlighting their role in hepatotoxicity associated with VPA therapy .

Pharmacokinetics

The pharmacokinetic profile of 4-Methyl-2-propylpentanoic acid includes absorption, distribution, metabolism, and excretion characteristics that are crucial for understanding its biological activity:

| Parameter | Value/Description |

|---|---|

| Absorption | Rapidly absorbed after oral administration |

| Distribution | Widely distributed in body tissues; crosses the blood-brain barrier |

| Metabolism | Primarily hepatic; involves glucuronidation and β-oxidation |

| Half-life | Approximately 9–18 hours |

| Excretion | Mainly via urine as metabolites |

Case Studies

-

Hepatotoxicity in Clinical Settings :

- A study examined patients treated with VPA who developed liver dysfunction. The findings indicated a correlation between elevated levels of 2-propyl-2,4-pentadienoic acid and instances of hepatotoxicity .

- Another investigation highlighted that patients with pre-existing liver conditions are at increased risk when treated with VPA, necessitating careful monitoring .

-

Efficacy in Epilepsy Treatment :

- Clinical trials have demonstrated the effectiveness of VPA in managing generalized tonic-clonic seizures, showcasing significant reductions in seizure frequency compared to placebo groups .

- In pediatric populations, VPA has been shown to be particularly effective as a first-line treatment for epilepsy .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Methyl-2-propylpentanoic acid in laboratory settings?

- Methodological Answer :

- Use engineering controls (e.g., fume hoods) to maintain airborne concentrations below exposure limits .

- Wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact .

- Store waste separately and dispose via certified hazardous waste management services to prevent environmental contamination .

- Implement emergency showers and eye wash stations in the workspace .

Q. How can researchers confirm the structural integrity of synthesized 4-Methyl-2-propylpentanoic acid?

- Methodological Answer :

- Perform nuclear magnetic resonance (NMR) spectroscopy to verify the branching pattern (e.g., methyl and propyl groups at positions 4 and 2, respectively) .

- Use mass spectrometry (MS) to confirm the molecular ion peak at m/z 158 (CHO) .

- Compare experimental infrared (IR) spectra with computational predictions to validate functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm) .

Q. What are the standard analytical methods for assessing purity in batch synthesis?

- Methodological Answer :

- Employ high-performance liquid chromatography (HPLC) with a C18 column and UV detection to quantify impurities (<1% threshold) .

- Use Karl Fischer titration to measure residual water content, critical for hygroscopic batches .

- For salt content analysis, combine ion chromatography with atomic absorption spectroscopy .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of 4-Methyl-2-propylpentanoic acid?

- Methodological Answer :

- Screen catalysts (e.g., HSO, Amberlyst-15) under varying temperatures (80–120°C) to identify optimal esterification/hydrolysis conditions .

- Monitor reaction progress via in situ FTIR to detect intermediate formation and adjust stoichiometry in real time .

- Use design of experiments (DoE) to evaluate interactions between variables (e.g., solvent polarity, reaction time) .

Q. What methodologies are effective in resolving contradictions between theoretical and experimental data in the synthesis of 4-Methyl-2-propylpentanoic acid?

- Methodological Answer :

- Re-examine reaction mechanisms using density functional theory (DFT) to identify overlooked intermediates or transition states .

- Validate synthetic pathways with isotopic labeling (e.g., deuterated reagents) to trace unexpected byproducts .

- Cross-reference experimental NMR data with computational chemical shift predictions (e.g., using ACD/Labs or Gaussian) .

Q. How can computational chemistry tools be integrated into the retrosynthetic analysis of 4-Methyl-2-propylpentanoic acid?

- Methodological Answer :

- Use AI-driven synthesis planners (e.g., Reaxys, Pistachio) to generate feasible routes from commercially available precursors like 4-methylpentanoic acid and propyl halides .

- Apply molecular docking simulations to predict biological activity if the compound is studied for pharmaceutical applications (e.g., anti-inflammatory properties) .

- Optimize solvent systems via COSMO-RS calculations to enhance reaction efficiency .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties (e.g., solubility, purity)?

- Methodological Answer :

- Standardize purification protocols (e.g., recrystallization in hexane/ethyl acetate mixtures) to control polymorphic forms .

- Implement quality-by-design (QbD) principles to define critical process parameters (CPPs) and material attributes .

- For bioassays, request peptide content analysis to normalize concentrations across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.